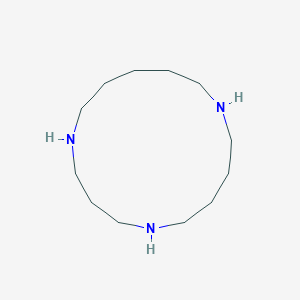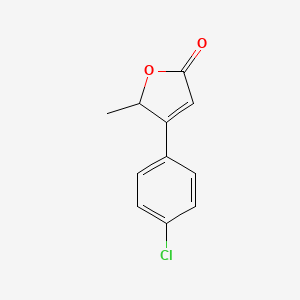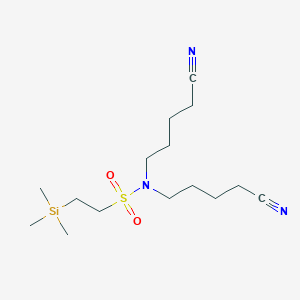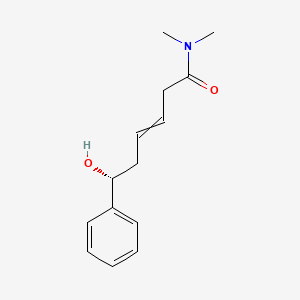
1-carbamimidoyl-1-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-carbamimidoyl-1-(3-methylphenyl)thiourea is an organosulfur compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the thiourea family, known for its diverse applications in organic synthesis, pharmaceuticals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-carbamimidoyl-1-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. This method is environmentally friendly and yields high purity products . Another method includes the reaction of anilines with thiophosgene, although this approach is less favored due to the toxic nature of thiophosgene .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of primary amines and carbon disulfide in water, utilizing solar thermal energy to drive the reaction. This green synthesis method is operationally simple and yields high amounts of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-carbamimidoyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas .
Applications De Recherche Scientifique
1-carbamimidoyl-1-(3-methylphenyl)thiourea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-carbamimidoyl-1-(3-methylphenyl)thiourea involves its interaction with various molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its antimicrobial properties.
1-(N-4(benzyloxy)benzylidenecarbamimidoyl)-3-aryl thiourea: Exhibits antioxidant and antimicrobial activities.
Uniqueness
1-carbamimidoyl-1-(3-methylphenyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its broad-spectrum biological activities make it a compound of significant interest .
Propriétés
Formule moléculaire |
C9H12N4S |
|---|---|
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
1-carbamimidoyl-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-6-3-2-4-7(5-6)13(8(10)11)9(12)14/h2-5H,1H3,(H3,10,11)(H2,12,14) |
Clé InChI |
YKEIQSSBDKPRLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C(=N)N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)


![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
